Clinofibrate Impurity 2
CAS No.: 30299-17-3
Cat. No.: VC0194483
Molecular Formula: C23H28O4
Molecular Weight: 368.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30299-17-3 |
---|---|
Molecular Formula | C23H28O4 |
Molecular Weight | 368.5 g/mol |
IUPAC Name | 2-[4-[1-(4-hydroxyphenyl)cyclohexyl]phenoxy]-2-methylbutanoic acid |
Standard InChI | InChI=1S/C23H28O4/c1-3-22(2,21(25)26)27-20-13-9-18(10-14-20)23(15-5-4-6-16-23)17-7-11-19(24)12-8-17/h7-14,24H,3-6,15-16H2,1-2H3,(H,25,26) |
Standard InChI Key | ARWMEFKFHXIAQR-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)O |
Introduction
Parameter | Clinofibrate | Clinofibrate Impurity 1 | Clinofibrate Impurity 2 (Inferred) |
---|---|---|---|
Chemical Formula | C28H36O6 | C25H32O4 (based on available data) | Structure-dependent |
Molecular Weight | 468.59 g/mol | 396.53 g/mol | Structure-dependent |
Pharmacological Activity | Lipid-lowering | Potentially lower activity | Requires characterization |
Origin | Active pharmaceutical ingredient | Synthesis by-product/degradation | Synthesis by-product/degradation |
Regulatory Threshold | N/A (API) | Compound-specific | Compound-specific |
Formation Pathways and Synthesis-Related Aspects
Reaction Parameter | Potential Effect on Impurity Formation | Control Strategy |
---|---|---|
Temperature | Higher temperatures may accelerate degradation | Optimize temperature range |
pH | Extreme pH values may catalyze side reactions | Control pH during synthesis |
Solvent System | Different solvents may promote specific impurity formation | Select appropriate solvents |
Reaction Time | Extended reaction times may increase impurity levels | Optimize reaction duration |
Catalyst | Catalyst type and concentration can influence impurity profile | Select suitable catalysts |
Oxidizing/Reducing Agents | May lead to oxidation/reduction impurities | Minimize exposure to these agents |
Analytical Methods for Identification and Quantification
Chromatographic Techniques
The analysis of pharmaceutical impurities typically involves advanced chromatographic and spectroscopic techniques. Based on general principles in impurity analysis, the following methods are likely applicable for Clinofibrate Impurity 2 detection :
-
High-Performance Liquid Chromatography (HPLC): Likely the primary method for separation and quantification
-
Ultra-Performance Liquid Chromatography (UPLC): For enhanced resolution and faster analysis
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For structural identification and confirmation
Spectroscopic Methods
Complementary spectroscopic techniques that would be valuable for structural elucidation of Clinofibrate Impurity 2 include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural information
-
Infrared (IR) Spectroscopy: For functional group identification
-
Mass Spectrometry (MS): For molecular weight determination and fragmentation pattern analysis
Similar to the approach described for the analysis of pharmaceutical impurities in the application compendium , a combination of these techniques would provide comprehensive characterization of Clinofibrate Impurity 2.
Regulatory Considerations and Quality Control
Regulatory Guidelines
Pharmaceutical impurities are strictly regulated by authorities such as the FDA and EMA. These regulations require:
-
Thorough identification and characterization of all impurities above specified thresholds
-
Establishment of appropriate specification limits
-
Validation of analytical methods for impurity detection
-
Safety assessment of identified impurities
The comprehensive analysis of impurities in drug substances has become increasingly challenging along the pharmaceutical value delivery chain, addressing both chemical aspects (classification, identification, specifications) and safety aspects for patients .
Control Strategies
Based on general principles in pharmaceutical manufacturing, the following control strategies would be applicable for managing Clinofibrate Impurity 2:
Control Level | Strategy | Implementation |
---|---|---|
Raw Materials | Supplier qualification | Ensure consistent quality of starting materials |
Process Parameters | Process optimization | Define and control critical parameters |
In-Process Controls | Real-time monitoring | Implement PAT (Process Analytical Technology) |
Purification | Selective techniques | Develop efficient purification methods |
Stability Program | Accelerated testing | Monitor impurity formation during storage |
Analytical Methods | Method validation | Ensure accurate and precise quantification |
Biological Activity and Toxicological Considerations
Understanding the biological activity and toxicological profile of Clinofibrate Impurity 2 is essential for assessing its potential impact on drug safety. While specific data for this impurity is limited, general principles of impurity assessment suggest several considerations:
-
Structure-activity relationships comparing to the parent compound
-
Potential receptor interactions and off-target effects
-
Metabolic fate and potential reactive metabolites
-
Genotoxic potential based on structural alerts
The biological implications would likely be assessed through:
-
In vitro toxicity screening
-
Structure-based toxicity prediction
-
Comparison with structurally similar compounds
-
Regulatory thresholds based on daily intake
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume